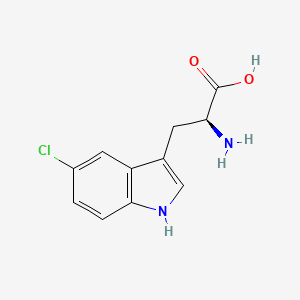

5-Chloro-L-tryptophan

Beschreibung

Molecular Constitution and Stereochemical Configuration

The molecular architecture of 5-chloro-L-tryptophan is defined by the empirical formula C₁₁H₁₁ClN₂O₂, yielding a molecular weight of 238.67 grams per mole. The compound maintains the fundamental L-amino acid backbone with an (S)-configuration at the alpha carbon, preserving the stereochemical integrity characteristic of naturally occurring amino acids. The systematic nomenclature designates this compound as (2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, reflecting both the stereochemical assignment and the precise positioning of the halogen substituent.

The three-dimensional molecular geometry reveals that the chlorine atom occupies the 5-position of the indole ring, specifically at the benzene portion of the bicyclic aromatic system. This positioning significantly influences the electronic distribution throughout the molecule, as the chlorine atom's electron-withdrawing properties alter the electron density of the entire indole framework. The spatial arrangement maintains the characteristic bent configuration of tryptophan derivatives, where the indole side chain extends from the amino acid backbone at an optimal angle for biological recognition and binding interactions.

Crystallographic analysis indicates a melting point range of 272-278°C, demonstrating enhanced thermal stability compared to the parent tryptophan compound. The boiling point is calculated at approximately 476.9°C under standard atmospheric conditions, reflecting the increased intermolecular forces resulting from the halogen substitution. The compound exhibits a density of 1.474 grams per cubic centimeter, representing a notable increase from native tryptophan due to the incorporation of the chlorine atom.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

The indole ring’s reactivity allows chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) . A typical protocol involves dissolving L-tryptophan in a mixture of acetic acid and dimethylformamide (DMF), followed by gradual addition of NCS at 0–5°C. The reaction proceeds for 6–12 hours, yielding a crude product that requires purification via column chromatography.

Key Challenges :

Industrial-Scale Optimization

Industrial protocols often employ flow chemistry to enhance control over reaction parameters. For example, a continuous flow reactor using SO₂Cl₂ in dichloromethane achieves 62% yield at 25°C, with a residence time of 15 minutes. However, scalability is limited by the cost of regioselective catalysts like palladium complexes.

Biotechnological Production

Enzymatic halogenation has emerged as a sustainable alternative, leveraging microbial systems to achieve high regioselectivity and yields.

Engineered Microbial Strains

Escherichia coli and Corynebacterium glutamicum are commonly engineered to express tryptophan halogenases , which catalyze the incorporation of chlorine into L-tryptophan. For example:

| Halogenase | Source Organism | Position | Yield (mg/L) | Temperature (°C) |

|---|---|---|---|---|

| XsHal | Xanthomonas campestris | 5 | 1,500 | 30 |

| Thal | Streptomyces toxytricini | 6 | 980 | 30 |

| RebH | Lechevalieria aerocolonigenes | 7 | 720 | 37 |

Data adapted from microbial production studies of halogenated tryptophan derivatives.

The XsHal enzyme demonstrates superior activity for 5-position chlorination. Co-expression with flavin reductase (to regenerate the FADH₂ cofactor) and optimization of fermentation pH (6.8–7.2) further enhance yields.

Fermentation Process

A fed-batch fermentation protocol for E. coli BL21(DE3) involves:

-

Preculture : Cells grown in LB medium with 20 g/L glucose at 37°C.

-

Induction : Addition of 0.5 mM IPTG at OD₆₀₀ = 0.6 to activate halogenase expression.

-

Chloride Supplementation : 10 mM KCl added to support halogenation.

-

Harvesting : Cells centrifuged at 4°C after 48 hours, with 5-CTP extracted via methanol-water (4:1).

This method achieves titers of 1.5 g/L, surpassing chemical synthesis in both yield and purity.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Biotechnological Production |

|---|---|---|

| Regioselectivity | Moderate (50–65%) | High (95–98%) |

| Yield | 45–62% | 1,200–1,500 mg/L |

| Reaction Time | 6–24 hours | 48–72 hours |

| Byproducts | Di-/trichloro derivatives | Minimal (<5%) |

| Scalability | Limited by catalyst cost | Highly scalable |

Synthetic data derived from Refs.

Biotechnological methods dominate industrial applications due to their sustainability and precision. However, chemical synthesis retains utility for small-scale research where rapid access is prioritized over yield.

Recent Advances and Innovations

Directed Evolution of Halogenases

Saturation mutagenesis of XsHal at residue F103 improves activity toward L-tryptophan, increasing the turnover number from 8.2 to 14.6 min⁻¹. This variant achieves a 25% higher titer (1,875 mg/L) under identical fermentation conditions.

Co-Culture Systems

A dual-strain E. coli system separates tryptophan biosynthesis and halogenation modules:

Analyse Chemischer Reaktionen

Halogenation and Biosynthetic Reactions

5-CTP is synthesized via regioselective enzymatic halogenation. Recent advances in synthetic biology have enabled microbial production using engineered Escherichia coli strains expressing tryptophan halogenases. Key findings include:

-

Enzymatic Chlorination :

| Halogenase | Position | Temperature (°C) | Yield (mg/L) |

|---|---|---|---|

| XsHal | 5 | 30 | 1,500 |

| Thal | 6 | 30 | 980 |

| RebH | 7 | 37 | 720 |

Oxidation and Decarboxylation

The indole ring undergoes oxidation under controlled conditions:

-

Oxidative Decarboxylation :

-

Reagents :

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS):

-

Nucleophilic Displacement :

-

Treatment with sodium azide replaces Cl with an azide group, forming 5-azido-L-tryptophan.

-

Thiols (e.g., cysteine ) facilitate Cl replacement under alkaline conditions, generating thioether-linked derivatives.

-

| Reagent | Product | Conditions |

|---|---|---|

| NaN₃ | 5-Azido-L-tryptophan | pH 8.5, 60°C, 6 hr |

| Cysteine | 5-(Cysteinyl)-L-tryptophan | 0.1 M NaOH, 50°C, 4 hr |

Enzymatic Degradation and Radical Pathways

5-CTP serves as a substrate for pyridoxal-5’-phosphate (PLP)-dependent enzymes:

-

Tryptophan Indole-Lyase (TIL) :

-

Radical SAM Enzymes :

Metabolic Pathway Integration

5-CTP integrates into tryptophan metabolic pathways:

-

Serotonin Biosynthesis :

-

Kynurenine Pathway :

Comparative Reactivity

5-CTP’s chlorine substituent alters reactivity compared to other halogenated tryptophans:

| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 0.45 ± 0.03 | 68.2 |

| 5-Bromo-L-tryptophan | 0.38 ± 0.02 | 72.5 |

| 7-Chloro-L-tryptophan | 0.29 ± 0.01 | 79.8 |

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Chloro-L-tryptophan serves as a precursor for synthesizing other halogenated indole derivatives. Its chemical structure allows for modifications that can lead to the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has shown that this compound plays a significant role in microbial metabolism. It influences bacterial signaling pathways and can be utilized in the synthesis of bioactive cyclic peptides, enhancing their antimicrobial properties against pathogenic bacteria.

Medicine

The compound is being investigated for its therapeutic potential, particularly concerning its antiparasitic properties. Studies have indicated that this compound disrupts essential metabolic functions in parasites such as Trypanosoma brucei, which causes African sleeping sickness. Its structural modifications enhance its potency by interfering with aromatic amino acid metabolism in these organisms .

Industry

In industrial applications, this compound is used in the production of agrochemicals and novel materials due to its distinct chemical characteristics. The compound's ability to participate in various biosynthetic pathways makes it valuable for biomanufacturing processes .

Metabolic Pathways

This compound is involved in several critical metabolic pathways:

- Serotonin and Melatonin Biosynthesis : Similar to L-tryptophan, it can be metabolized into serotonin (5-hydroxytryptamine) and subsequently into melatonin, which are crucial for regulating mood and sleep .

- Kynurenine Pathway : This pathway processes tryptophan to produce kynurenine and other metabolites that play roles in immune response and neuroprotection.

Antiparasitic Effects

Research indicates that halogenated tryptophan derivatives like this compound exhibit significant antiparasitic activity. For instance, studies have shown that it disrupts metabolic functions in Trypanosoma brucei, highlighting its potential as a selective chemotherapeutic agent .

Microbial Metabolism

This compound influences microbial signaling pathways and can enhance the bioactivity of cyclic peptides against bacteria like Staphylococcus aureus and Escherichia coli. This incorporation is crucial for maintaining peptide stability and activity .

Antimicrobial Activity

A study demonstrated the incorporation of this compound into cyclic peptides, resulting in enhanced antimicrobial efficacy against common pathogens. The presence of this compound was essential for maintaining the stability and activity of these peptides.

Therapeutic Potential

Clinical trials exploring compounds derived from this compound have indicated potential benefits in treating mood disorders by influencing serotonin levels in the brain. Preliminary findings suggest that supplementation could positively affect mood regulation through serotonin synthesis .

Wirkmechanismus

The mechanism of action of 5-Chloro-L-tryptophan involves its interaction with specific molecular targets and pathways. The chlorine substitution at the 5th position of the indole ring can affect the compound’s binding affinity to various receptors and enzymes. This modification can enhance or inhibit certain biological activities, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Halogenated and Modified Tryptophan Derivatives

Structural and Functional Differences

6-Bromo-L-Tryptophan

- Structure : Bromine substitution at the 6-position of the indole ring.

- Synthesis : Produced via enzymatic halogenation using tryptophan 6-halogenase.

- Key Findings :

7-Chloro-L-Tryptophan

- Structure : Chlorine substitution at the 7-position.

- Synthesis : Generated by the enzyme PrnA in Pseudomonas fluorescens. Mutant PrnA variants can shift chlorination to the 5-position, demonstrating enzymatic flexibility .

- Key Findings :

5-Fluoro-DL-Tryptophan

- Structure : Fluorine substitution at the 5-position; racemic mixture (DL-form).

- Applications :

5-Hydroxy-L-Tryptophan (5-HTP)

- Structure : Hydroxyl group at the 5-position.

- Biological Role: Precursor to serotonin; implicated in neurological disorders like depression and Aromatic L-Amino Acid Decarboxylase Deficiency .

Analytical and Pharmacological Comparisons

Chromatographic Behavior

Enzymatic Specificity

Biologische Aktivität

5-Chloro-L-tryptophan (5-CTP) is a halogenated derivative of the amino acid tryptophan, notable for its diverse biological activities and potential applications in various fields such as microbiology, medicine, and synthetic biology. This article delves into the compound's biological activity, focusing on its metabolic pathways, effects on microbial systems, and therapeutic potential.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Serotonin and Melatonin Biosynthesis : Like its parent compound L-tryptophan, 5-CTP can be metabolized into serotonin (5-hydroxytryptamine) and subsequently into melatonin. These metabolites play crucial roles in regulating mood, sleep, and circadian rhythms .

- Kynurenine Pathway : This pathway also processes tryptophan to produce kynurenine and other metabolites involved in immune response and neuroprotection .

Antiparasitic Effects

Research has demonstrated that halogenated tryptophan derivatives, including 5-CTP, exhibit significant antiparasitic activity. A study investigating various halogenated analogues found that 5-CTP disrupted essential metabolic functions in Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural modifications enhance its potency against the parasite by interfering with aromatic amino acid metabolism .

Microbial Metabolism

This compound has been shown to influence microbial signaling pathways. It acts as a precursor for synthesizing bioactive cyclic peptides that display antimicrobial properties. For instance, the incorporation of 5-CTP into peptide structures can enhance their bioactivity against pathogenic bacteria .

Case Studies

- Antimicrobial Activity : A study explored the incorporation of 5-CTP into cyclic peptides, revealing enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of 5-CTP was crucial for maintaining peptide stability and activity .

- Therapeutic Potential : In clinical trials, compounds derived from 5-CTP have been investigated for their potential in treating mood disorders due to their role in serotonin synthesis. Preliminary findings suggest that supplementation with 5-CTP could positively influence serotonin levels in the brain .

Table: Biological Activities of this compound

Q & A

Q. Can computational models predict the bioactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.